Dioctyl phthalate
Overview
Description
Dioctyl phthalate, also known as di-n-octyl phthalate, is an organic compound belonging to the phthalate family. It is a clear, colorless liquid widely used as a plasticizer. This compound is primarily added to polyvinyl chloride products to improve their flexibility, durability, and resistance to high and low temperatures . It is one of the most commonly used plasticizers globally, with applications in various industries, including plastics, adhesives, and personal care products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dioctyl phthalate is synthesized through the esterification reaction between phthalic anhydride and octanol. The reaction typically involves heating phthalic anhydride and octanol in the presence of a catalyst, such as concentrated sulfuric acid or para-toluenesulfonic acid . The reaction conditions include maintaining the temperature between 0-150°C and allowing the reaction to proceed for 16-20 hours . The water generated during the reaction is continuously removed to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves a continuous process where phthalic anhydride and isooctyl alcohol undergo esterification in the presence of a catalyst like titanate . The process includes steps such as dealcoholization, neutralization, water washing, steam stripping, drying, adsorption, and filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Dioctyl phthalate undergoes various chemical reactions, including:
Esterification: The primary reaction for its synthesis.
Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form phthalic acid and octanol.
Oxidation: this compound can react with strong oxidizing agents, leading to the formation of phthalic acid derivatives.
Common Reagents and Conditions:
Esterification: Phthalic anhydride, octanol, concentrated sulfuric acid (catalyst), temperature range 0-150°C.
Hydrolysis: Strong acids or bases, water, elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Major Products Formed:
Esterification: this compound and water.
Hydrolysis: Phthalic acid and octanol.
Oxidation: Phthalic acid derivatives.
Scientific Research Applications
Dioctyl phthalate has a wide range of applications in scientific research:
Mechanism of Action
Dioctyl phthalate exerts its effects primarily through its role as a plasticizer. It embeds itself between the polymer chains of polyvinyl chloride, spacing them apart and increasing their flexibility and durability . As an endocrine-disrupting chemical, this compound can interfere with hormone synthesis, transport, and metabolism, leading to potential neurological and reproductive health issues .
Comparison with Similar Compounds
Bis(2-ethylhexyl) phthalate (DEHP): Another widely used plasticizer with similar applications but different molecular structure.
Diisononyl phthalate (DINP): Used as a plasticizer with better resistance to high temperatures.
Diisodecyl phthalate (DIDP): Known for its low volatility and high plasticizing efficiency.
Uniqueness of Dioctyl Phthalate: this compound is unique due to its balance of flexibility, durability, and resistance to temperature variations. It is also one of the most cost-effective plasticizers, making it a preferred choice in various industrial applications .
Properties
IUPAC Name |
dioctyl benzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-3-5-7-9-11-15-19-27-23(25)21-17-13-14-18-22(21)24(26)28-20-16-12-10-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIUGAXCHLFZKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
Record name | DI-N-OCTYL PHTHALATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID1021956 | |
Record name | Di-n-octyl phthalate | |
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Molecular Weight |
390.6 g/mol | |
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Physical Description |
Di-n-octyl phthalate appears as a clear liquid with a mild odor. Slightly less dense than water and insoluble in water. Hence floats on water. Flash point 430 °F. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. As a liquid, can easily penetrate the soil and contaminate groundwater and nearby streams. Eye contact may produce severe irritation and direct skin contact may produce mild irritation. Used in the manufacture of a variety of plastics and coating products., Liquid, Clear liquid; [HSDB] Clear colorless odorless liquid; [CHEMINFO], A clear liquid with a mild odor. | |
Record name | DI-N-OCTYL PHTHALATE | |
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Boiling Point |
428 °F at 760 mmHg (NTP, 1992), BP: 220 °C at 2 mm Hg, 428 °F | |
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Flash Point |
219 °F (NTP, 1992), 420 °F (215 °C) (Open cup), 219 °F | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), In water, 0.022 mg/L at 25 °C | |
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Density |
0.98 at 77 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.978 at 20 °C, 0.98 | |
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Vapor Pressure |
less than 0.2 mmHg at 302 °F (NTP, 1992), 0.0000001 [mmHg], VP: 2.60X10-6 mm Hg at 25 °C, 1.0X10-7 mm Hg at 25 °C, <0.2 mmHg at 302 °F | |
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Color/Form |
Clear, oily liquid, Liquid at room temperature | |
CAS No. |
117-84-0, 8031-29-6 | |
Record name | DI-N-OCTYL PHTHALATE | |
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Record name | Dioctyl phthalate | |
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Melting Point |
-13 °F (NTP, 1992), 25 °C, -13 °F | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.